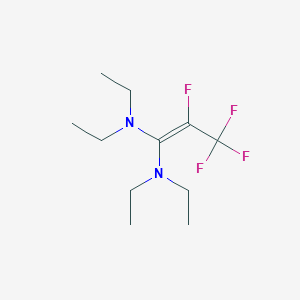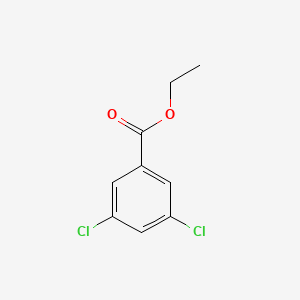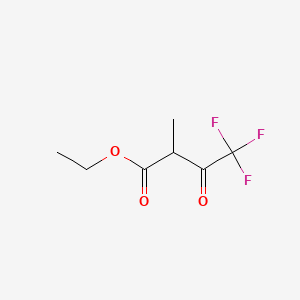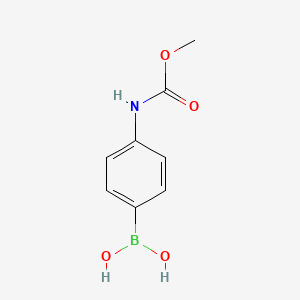
4-(Methoxycarbonylamino)phenylboronic acid
Vue d'ensemble
Description
4-(Methoxycarbonylamino)phenylboronic acid, also known as MCPA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of phenylboronic acid, a small molecule that is used as a boronic acid-based ligand in coordination chemistry. MCPA is a hydrophilic, water-soluble boronic acid that is used in a variety of biochemical and physiological applications, such as enzyme inhibition, drug delivery, and protein-protein interactions.
Applications De Recherche Scientifique
Supramolecular Assembly Design and Synthesis
4-(Methoxycarbonylamino)phenylboronic acid and related compounds like 4-methoxyphenylboronic acid have been utilized in designing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and –B(OH)2 groups, leading to structures like centrosymmetric cyclic hydrogen bonding dimers. Such assemblies have potential applications in the fields of crystal engineering and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Nanomaterials and Catalysis
Phenylboronic acids, including derivatives like this compound, have been incorporated into nanomaterials for various applications. For example, they have been used in the functionalization of multiwalled carbon nanotubes, which has implications in catalysis and material science. These derivatizations allow for new approaches in characterizing hybrid nanomaterials and exploring their potential in diverse fields (Monteiro et al., 2015).
Block Copolymer Micellization
This compound and related phenylboronic acids have been studied for their role in micellization of block copolymers. These materials exhibit unique sugar- and pH-responsive properties, providing novel ways to control critical micellization temperatures and transitions. Such properties are highly valuable in biomedical applications, including drug delivery systems (Jin et al., 2010).
Molecular Recognition and Chemosensing
Phenylboronic acids, including this compound derivatives, have been studied extensively in molecular recognition and chemosensing, especially for physiologically important substances like saccharides and catecholamines. Their ability to form intramolecular N-B dative bonds or solvate to a tetrahedral boronate anion depending on the environment, makes them ideal candidates for designing chemosensing technologies (Zhu et al., 2006).
Polymer Treatment and Environmental Applications
Phenylboronic acid methacrylate, synthesized from derivatives like 4-hydroxyl-phenylboronic acid, has environmental applications. The polymers derived from these compounds can treat solutions like polyvinyl alcohol due to their interaction with hydroxyl groups, demonstrating potential in wastewater treatment and environmental remediation (Wang, 2015).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids including this compound derivatives are used to synthesize specifically substituted or oxidized sugar derivatives. They are valuable in chromatography and electrophoretic separations of polyhydroxy compounds, and also in the isolation of compounds from mixtures (Ferrier, 1972).
Mécanisme D'action
Target of Action
The primary target of 4-(Methoxycarbonylamino)phenylboronic acid is the palladium (II) complex in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects include the synthesis of biologically active compounds and natural products .
Pharmacokinetics
Its role in the suzuki-miyaura cross-coupling reaction suggests that it is readily prepared and relatively stable
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide variety of natural products and biologically active compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its exceptionally mild and functional group tolerant conditions . Therefore, the efficacy and stability of this compound could be influenced by factors such as temperature, pH, and the presence of other functional groups .
Propriétés
IUPAC Name |
[4-(methoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)10-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKVYQVTMOEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378495 | |
| Record name | 4-(Methoxycarbonylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-96-3 | |
| Record name | 4-(Methoxycarbonylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonylamino)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



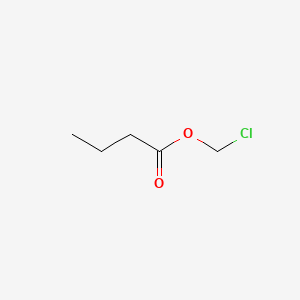
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)
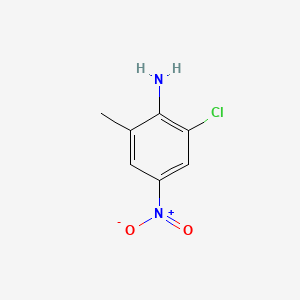

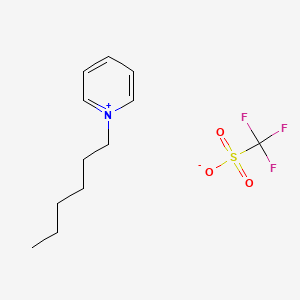
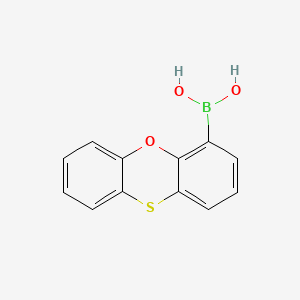
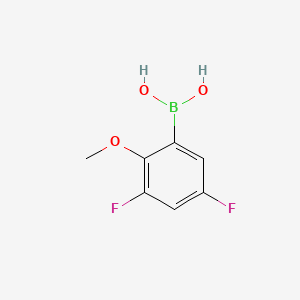
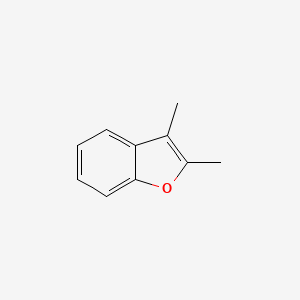
![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)


